Cas no 51627-14-6 (Cefatrizine)

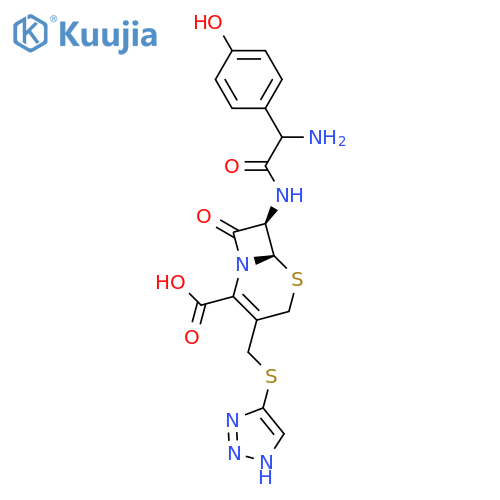

Cefatrizine structure

商品名:Cefatrizine

Cefatrizine 化学的及び物理的性質

名前と識別子

-

- CEFATRIZINE PROPYLENE GLYCOL

- eta(r)))- l)acetyl)amino)-8-oxo-3-((1h-1,2,3-triazol-4-ylthio)methyl)-,(6r-(6-alpha,7-b

- s640p

- Cephathiamidine

- CEFATRIZINE

- 7-[2-(4-hydroxyphenyl)-2-aminoacetamido]-3-(1,2,3-triazole-4-ylthio)methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- antibioticbl-640

- antibioticbl-s640

- bls640

- cephatriazine

- eta(r)))-

- 4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile

- Cefathiamidine

- Cephathiamidinum

- Latocef

- Cefatrizino

- Orosporina

- CHEBI:131730

- Tox21_113376

- CEFATRIZINE PROPYLENE GLYCOLATE [JAN]

- AKOS030530887

- (6R,7R)-3-(acetoxymethyl)-7-(2-((E)-N,N'-diisopropylcarbamimidoylthio)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- Cetrazil

- 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-((AMINO(4-HYDROXYPHENYL)ACETYL)AMINO)-8-OXO-3-((1H-1,2,3-TRIAZOL-4-YLTHIO)METHYL)-, (6R-(6.ALPHA.,7.BETA.(R*)))-

- (6R,7R)-3-(((1H-1,2,3-Triazol-5-yl)thio)methyl)-7-((R)-2-amino-2-(4-hydroxyphenyl)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- D02406

- CEFATRIZINE [MI]

- CEFATRIZINE [JAN]

- Trizina

- 8P4W949T8K

- DTXCID902752

- BLS 640

- BL-S-640

- CEFATRIZINE [INN]

- CEFATRIZINE [WHO-DD]

- BL-S640

- GTPL12204

- S-640P

- (6R,7R)-7-((R)-2-Amino-2-(p-hydroxyphenyl)acetamido)-8-oxo-3-((v-triazol-4-ylthio)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid

- SCHEMBL49503

- HY-123024

- NS00011579

- Cepticol

- DTXSID7022752

- CEFATRIZINE [USAN]

- UNII-8P4W949T8K

- (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-8-oxo-3-[(2H-triazol-4-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- (6R,7R)-7-[[(2R)-2-azanyl-2-(4-hydroxyphenyl)ethanoyl]amino]-8-oxidanylidene-3-(2H-1,2,3-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- (6R,7R)-7-{[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino}-8-oxo-3-[(1H-1,2,3-triazol-4-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((amino(4-hydroxyphenyl)acetyl)amino)-8-oxo-3-((1H-1,2,3-triazol-4-ylthio)methyl)-, (6R-(6alpha,7beta(R*)))-

- Q3009981

- Cefatrizine (USAN)

- Cefatrizino [INN-Spanish]

- (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- CHEMBL1095284

- J01DB07

- CAS-51627-14-6

- BL-S 640

- Cefatrix

- Cefatrizine [USAN:INN:BAN]

- (7R)-7-(alpha-D-4-hydroxyphenylglycylamino)-3-(1H-1,2,3-triazol-4-ylthiomethyl)-3-cephem-4-carboxylic acid

- Bricef

- 51627-14-6

- S 640P

- CEFATRIZINE [MART.]

- EINECS 257-324-2

- t-amyl

- A828691

- NCGC00185755-01

- cefatrizina

- Antibiotic BL-S 640

- Cefathiamidine,(S)

- Cefatrizinum

- DB13266

- CS-0079891

- (6R,7R)-7-{[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino}-8-oxo-3-[(1H-1,2,3-triazol-4-ylsulfanyl)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- SKF 60771

- Cefatrizinum [INN-Latin]

- UOCJDOLVGGIYIQ-PBFPGSCMSA-N

- (6R,7R)-7-[(2R)-2-amino-2-(4-hydroxyphenyl)acetamido]-8-oxo-3-[(1H-1,2,3-triazol-4-ylsulfanyl)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- S 640-P

- CEFATRIZINE (MART.)

- (6R,7R)-7-(((2R)-2-amino-2-(4-hydroxyphenyl)acetyl)amino)-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid

- Cefatrizinum (INN-Latin)

- (6R,7R)-7-(((2R)-2-amino-2-(4-hydroxyphenyl)acetyl)amino)-8-oxo-3-((1H-1,2,3-triazol-4-ylsulfanyl)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid

- Cefatrizino (INN-Spanish)

- NCGC00185755-03

- (6R,7R)-7-((2R)-2-amino-2-(4-hydroxyphenyl)acetamido)-8-oxo-3-((1H-1,2,3-triazol-4-ylsulfanyl)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid

- SK&F-60771

- Cefatrizine

-

- MDL: MFCD00274172

- インチ: 1S/C18H18N6O5S2/c19-12(8-1-3-10(25)4-2-8)15(26)21-13-16(27)24-14(18(28)29)9(7-31-17(13)24)6-30-11-5-20-23-22-11/h1-5,12-13,17,25H,6-7,19H2,(H,21,26)(H,28,29)(H,20,22,23)

- InChIKey: UOCJDOLVGGIYIQ-PBFPGSCMSA-N

- ほほえんだ: OC1=CC=C([C@@H](N)C(N[C@@H]2C(N3C(C(O)=O)=C(CS[C@H]23)CSC4=CN=NN4)=O)=O)C=C1

計算された属性

- せいみつぶんしりょう: 462.07801g/mol

- ひょうめんでんか: 0

- XLogP3: -2.3

- 水素結合ドナー数: 5

- 水素結合受容体数: 10

- 回転可能化学結合数: 7

- どういたいしつりょう: 462.07801g/mol

- 単一同位体質量: 462.07801g/mol

- 水素結合トポロジー分子極性表面積: 225Ų

- 重原子数: 31

- 複雑さ: 775

- 同位体原子数: 0

- 原子立体中心数の決定: 3

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 色と性状: 白色から微黄色の粉末

- 密度みつど: 1.3806 (rough estimate)

- ゆうかいてん: Nota available

- ふってん: 948.1°Cat760mmHg

- フラッシュポイント: 527.2°C

- 屈折率: 1.7000 (estimate)

- PSA: 225.13000

- LogP: 1.07010

- じょうきあつ: 0.0±0.3 mmHg at 25°C

Cefatrizine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:倉庫の換気と低温乾燥

- どくせい:LD50 in male, female mice, male, female rats (mg/kg): 6880, 6410, 4325, 4325 i.p. (Matsuzaki)

Cefatrizine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C237575-1g |

Cefatrizine |

51627-14-6 | 1g |

$ 1834.00 | 2023-09-08 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-504726-100 mg |

Cefatrizine, |

51627-14-6 | 100MG |

¥2,933.00 | 2023-07-11 | ||

| TRC | C237575-1000mg |

Cefatrizine |

51627-14-6 | 1g |

$ 1832.00 | 2023-04-18 | ||

| A2B Chem LLC | AX38598-100mg |

Cefatrizine |

51627-14-6 | 98% | 100mg |

$262.00 | 2024-04-19 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-504726-100mg |

Cefatrizine, |

51627-14-6 | 100mg |

¥2933.00 | 2023-09-05 | ||

| MedChemExpress | HY-123024-5mg |

Cefatrizine |

51627-14-6 | 5mg |

¥1475 | 2024-04-18 | ||

| A2B Chem LLC | AX38598-1g |

Cefatrizine |

51627-14-6 | 98% | 1g |

$1756.00 | 2024-04-19 | |

| TRC | C237575-100mg |

Cefatrizine |

51627-14-6 | 100mg |

$ 236.00 | 2023-09-08 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C922270-100mg |

Cefatrizine |

51627-14-6 | 98% | 100mg |

¥1,890.00 | 2022-09-29 |

Cefatrizine 関連文献

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

5. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

51627-14-6 (Cefatrizine) 関連製品

- 153-61-7(Cephalothin)

- 24209-38-9(7-Amino-3-(1-methyl-5-tetrazolylthio)methyl-3-cephem-4-carboxylic Acid)

- 7177-48-2(Ampicillin trihydrate)

- 22252-43-3(7-Aminodeacetoxycephalosporanic acid)

- 23325-78-2(Cephalexin monohydrate)

- 15686-71-2(Cephalexin)

- 69-53-4(Ampicillin)

- 957-68-6(7-Aminocephalosporanic acid)

- 5575-21-3(Cephalonium)

- 64217-62-5(Cefatrizine 1,2-propanediol)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量